7-(4-chlorobenzyl)-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Description
7-(4-chlorobenzyl)-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C21H27ClN6O3 and its molecular weight is 446.9 g/mol. The purity is usually 95%.
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Biological Activity
The compound 7-(4-chlorobenzyl)-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₃₁ClN₄O₂
- Molecular Weight : 364.93 g/mol
This compound features a purine core substituted with a chlorobenzyl group and a piperazine moiety, which is significant for its biological interactions.
Antidepressant Activity
Research has indicated that compounds containing piperazine and purine structures may exhibit antidepressant properties. A study by Heffernan et al. demonstrated that various piperazine derivatives possess significant antidepressant activity in animal models, suggesting that the piperazine component in this compound may contribute to similar effects .
Antitumor Activity
The compound's structural similarities to known antitumor agents position it as a potential candidate for cancer therapy. Studies involving related compounds have shown that modifications in the piperazine ring can enhance antiproliferative activity against various cancer cell lines. For instance, Mannich base derivatives have been reported to exhibit notable antiproliferative effects .
The proposed mechanisms of action for this compound include:
- Adenosine Receptor Modulation : The purine structure suggests potential interactions with adenosine receptors, which are implicated in numerous physiological processes including mood regulation and tumor growth modulation .
- Serotonin Reuptake Inhibition : Similar compounds have been shown to act as serotonin reuptake inhibitors (SSRIs), enhancing serotonergic neurotransmission which is crucial for mood regulation .
Study 1: Antidepressant Efficacy
In a controlled study, the antidepressant effects of a series of piperazine derivatives were evaluated using the tail suspension test (TST) in mice. The results indicated that compounds with structural similarities to this compound exhibited significant reductions in immobility time, suggesting enhanced antidepressant efficacy compared to standard treatments .
Study 2: Antiproliferative Activity
A series of Mannich bases containing similar structural features were synthesized and tested against various cancer cell lines. The findings revealed that certain derivatives displayed IC50 values in the low micromolar range, indicating potent antiproliferative activity. These results underscore the potential of the compound in cancer therapy .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
7-[(4-chlorophenyl)methyl]-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN6O3/c1-24-19-18(20(30)25(2)21(24)31)28(13-15-3-5-16(22)6-4-15)17(23-19)14-27-9-7-26(8-10-27)11-12-29/h3-6,29H,7-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKLTAYTSAUDSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)CCO)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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